1-Methyl-N-(m-tolyl)piperidin-4-amine
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Overview
Description
1-Methyl-N-(m-tolyl)piperidin-4-amine is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a methyl group and an m-tolyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-N-(m-tolyl)piperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidin-4-amine with m-tolyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(m-tolyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-N-(m-tolyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(m-tolyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects fully.
Comparison with Similar Compounds
1-Methylpiperidin-4-amine: Lacks the m-tolyl group, resulting in different pharmacological properties.
N-(m-tolyl)piperidin-4-amine: Lacks the methyl group, leading to variations in biological activity.
1-Methyl-N-(p-tolyl)piperidin-4-amine: Similar structure but with a para-tolyl group instead of a meta-tolyl group, affecting its chemical behavior.
Uniqueness: 1-Methyl-N-(m-tolyl)piperidin-4-amine is unique due to the presence of both the methyl and m-tolyl groups, which contribute to its distinct chemical and pharmacological properties. This combination of substituents may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-N-(3-methylphenyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(10-11)14-12-6-8-15(2)9-7-12/h3-5,10,12,14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVYAPCECMSPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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